molecular formula C22H28ClIO4 B13849962 Icomethasone 21-Iodide

Icomethasone 21-Iodide

Cat. No.: B13849962
M. Wt: 518.8 g/mol
InChI Key: VLMSZLQOUFOGSD-CXSFZGCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Icomethasone 21-Iodide is a synthetic corticosteroid derivative characterized by the substitution of an iodine atom at the 21-position of its steroidal backbone. Corticosteroid 21-iodides are typically used in pharmaceutical research to enhance solubility or modify pharmacokinetic properties for targeted delivery . For example, 21-iodide derivatives are precursors in synthesizing ester prodrugs (e.g., hemisuberates), which improve bioavailability .

Properties

Molecular Formula

C22H28ClIO4

Molecular Weight

518.8 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-17-(2-iodoacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H28ClIO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1

InChI Key

VLMSZLQOUFOGSD-CXSFZGCWSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CI)O)C)O)Cl)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CI)O)C)O)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of icomethasone 21-iodide involves the iodination of icomethasone. One common method for iodination is the use of iodine and nitric acid, which can be applied to various organic compounds . The reaction typically involves the formation of an iodide ion, which then reacts with the target compound to form the iodinated product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale iodination processes, similar to those used for other iodinated compounds. This would include the use of controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Icomethasone 21-iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: The iodide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of icomethasone 21-iodide involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound can modulate the expression of various genes involved in inflammatory and immune responses. This leads to its anti-inflammatory and immunosuppressive effects .

Comparison with Similar Compounds

Structural and Molecular Properties

Icomethasone 21-Iodide shares structural similarities with other 21-substituted corticosteroids. Key differences lie in the halogen or functional group at the 21-position and variations in the steroidal core (e.g., methyl, fluorine, or chlorine substitutions). Below is a comparative analysis:

Table 1: Molecular Properties of this compound and Analogs
Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound* C₂₄H₃₀ClIO₆† ~570.86 Not explicitly provided Iodine substitution at 21-position; likely prodrug intermediate
Dexamethasone 21-Iodide C₂₄H₃₀FIO₆‡ 568.36 Not provided Fluorine at 9α-position; research use
Methylprednisolone 21-Iodide C₂₄H₃₁IO₆ 578.41 1795451-70-5 Methyl group at 6α-position; prodrug precursor
Dexamethasone 21-Palmitate C₃₉H₆₁FO₆ 669.35 14899-36-6 Long-chain fatty acid ester; enhanced lipophilicity
Dexamethasone 21-glucoside C₂₇H₃₇FO₁₁ 580.57 88158-43-4 Glycoside conjugation; improved solubility

*Inferred from structural analogs; †Assumes icomethasone core (C₂₄H₃₀ClO₅) with iodine substitution. ‡Derived from for dexamethasone 21-iodoacetate.

Functional and Pharmacological Differences

  • This compound : Likely used as a synthetic intermediate for prodrugs. The iodine atom facilitates nucleophilic substitution reactions to attach carboxylic acids (e.g., suberic acid) for enhanced solubility or sustained release .
  • Dexamethasone 21-Iodide : A fluorinated analog with anti-inflammatory properties. Its iodide group enables the synthesis of derivatives like hemisuberates for topical or injectable formulations .
  • Methylprednisolone 21-Iodide : Features a methyl group for increased metabolic stability. Used to create ester prodrugs with prolonged activity .
  • Dexamethasone 21-Palmitate : A lipophilic ester for depot formulations, enabling slow release in tissues .
  • Dexamethasone 21-glucoside: Water-soluble derivative for oral or intravenous delivery, leveraging glycoside conjugation .

Q & A

Basic: How to design a reproducible synthesis protocol for Icomethasone 21-Iodide?

Methodological Answer:
A reproducible synthesis protocol requires meticulous documentation of reaction conditions (e.g., temperature, solvent ratios, catalysts), purification steps (e.g., recrystallization, chromatography), and characterization data (e.g., NMR, HPLC, mass spectrometry). Follow guidelines for experimental sections in academic journals:

  • Primary data : Include detailed procedures for key steps, such as iodine incorporation and steroid backbone modification .
  • Reproducibility : Use standardized units (SI) and reference control experiments to validate yields and purity .
  • Supporting information : Provide raw spectral data and chromatograms in supplemental files, adhering to journal-specific formatting .

Advanced: What strategies resolve contradictory data in pharmacokinetic studies of this compound?

Methodological Answer:
Contradictory data demand systematic re-evaluation of experimental design and statistical rigor:

  • Error analysis : Quantify uncertainties in instrumentation (e.g., HPLC calibration drift) and biological variability .
  • Statistical validation : Use confidence intervals (95% CI) instead of relying solely on p-values; recalculate sample sizes if initial assumptions are invalidated .
  • Triangulation : Cross-validate results using complementary methods (e.g., LC-MS for plasma concentration vs. radiolabeled tracer assays) .

Basic: What analytical techniques confirm the purity and structure of this compound?

Methodological Answer:
Essential techniques include:

  • Chromatography : HPLC or UPLC with UV detection to assess purity (>98%) and retention time consistency .
  • Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H, ¹³C, ²D-COSY) for stereochemical assignment .
  • Elemental analysis : Verify iodine content via inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced: How to formulate a mechanistic research question using PICO/FINER frameworks?

Methodological Answer:
Apply frameworks to structure hypotheses:

  • PICO :
    • Population : Target cells (e.g., inflammatory macrophages).
    • Intervention : this compound exposure.
    • Comparison : Untreated cells or non-iodinated analogs.
    • Outcome : Changes in NF-κB pathway activity .
  • FINER : Ensure feasibility (in vitro models), novelty (uncharted signaling pathways), and ethical alignment (non-human models first) .

Basic: Best practices for documenting experimental procedures?

Methodological Answer:

  • Detailed logs : Record batch numbers, equipment calibration dates, and environmental conditions (e.g., humidity) .
  • Supplemental files : Archive raw spectra, chromatograms, and computational scripts (e.g., Python for data processing) .
  • Ethics compliance : Document institutional review board (IRB) approvals for biological samples .

Advanced: Designing a CONSORT-compliant RCT for this compound efficacy?

Methodological Answer:

  • CONSORT checklist : Include randomization sequences (computer-generated), blinding protocols (double-blind), and attrition explanations .
  • Outcome measures : Define primary endpoints (e.g., inflammation reduction) and secondary endpoints (e.g., adverse events) .
  • Statistical power : Precalculate sample sizes using pilot data and G*Power software .

Basic: Statistical methods for pharmacokinetic analysis?

Methodological Answer:

  • Non-compartmental analysis (NCA) : Calculate AUC, Cmax, and t½ using Phoenix WinNonlin .
  • Parametric tests : Apply ANOVA for dose-response comparisons, with Tukey’s post hoc correction .
  • Data transparency : Report geometric means for skewed distributions and use Forest plots for meta-analysis .

Advanced: Triangulation in validating this compound findings?

Methodological Answer:

  • Multi-modal validation : Combine transcriptomic data (RNA-seq) with protein assays (Western blot) to confirm anti-inflammatory targets .
  • Cross-lab replication : Partner with independent labs to repeat critical experiments under harmonized protocols .
  • Machine learning : Use random forest models to identify confounding variables in omics datasets .

Basic: Ethical considerations for in vivo studies?

Methodological Answer:

  • Animal welfare : Follow ARRIVE guidelines for humane endpoints and minimize cohort sizes via power analysis .
  • Informed consent : For human trials, document participant consent forms and data anonymization protocols .
  • Conflict of interest : Disclose funding sources and patent applications related to the compound .

Advanced: Integrating omics data with pharmacological assays?

Methodological Answer:

  • Pathway enrichment : Use DAVID or Metascape to link differentially expressed genes (e.g., IL-6, TNF-α) to observed pharmacological effects .
  • Multi-omics fusion : Apply MOFA+ to integrate proteomic, metabolomic, and pharmacokinetic datasets .
  • Validation : Confirm in silico predictions with CRISPR knockouts or siRNA silencing in cell models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.